methylamine CAS No. 1035211-86-9](/img/structure/B1384693.png)

[(2R)-2-aminopropyl](benzyl)methylamine

Overview

Description

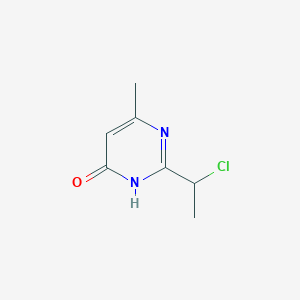

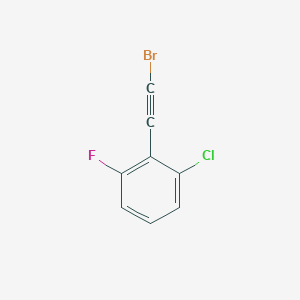

“(2R)-2-aminopropylmethylamine” is a chemical compound with the IUPAC name N1-benzyl-N~1~-methyl-1,2-propanediamine . It has a molecular weight of 178.28 and is typically stored at 4°C . The compound is in liquid form .

Synthesis Analysis

The synthesis of this compound can involve the reaction of primary amines with formaldehyde . This process is known as the Petasis reaction . Another method involves the reaction of (2R)-2-amino-N-benzyl-N-methylpropanamide with LAH in THF at 50°C under nitrogen atmosphere .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Amines, such as “(2R)-2-aminopropylmethylamine”, can act as nucleophiles . They can undergo alkylation and acylation reactions with halogenoalkanes, acyl chlorides, and acid anhydrides . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

“(2R)-2-aminopropylmethylamine” is a liquid at room temperature . It has a molecular weight of 178.28 . The compound is typically stored at 4°C .Scientific Research Applications

Synthesis and Characterization

- (2R)-2-aminopropylmethylamine and related compounds have been utilized in various synthetic processes. For example, in the study of the synthesis of cyclopentano-N-methylphosphatidylethanolamines, monomethylamine and N-benzyl-N-methylamine were used as nucleophiles in the amination process (Pajouhesh & Hancock, 1984). Additionally, novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants were synthesized to understand their structure-activity relationships relative to API- and APB-based drugs (Brandt et al., 2020).

Pharmacological Potential

- In the field of medicinal chemistry, compounds like (2R)-2-aminopropylmethylamine have been integral in the discovery and development of new drugs. For instance, a kinesin spindle protein (KSP) inhibitor, exhibiting biochemical potency and suitable pharmaceutical properties for clinical development in cancer treatment, was discovered using a similar compound (Theoclitou et al., 2011). Another study identified a series of N-substituted (2-phenylcyclopropyl)methylamines as functionally selective serotonin 2C receptor agonists with potential as antipsychotic medications (Zhang et al., 2017).

Bioorganic Chemistry

- Research in bioorganic chemistry has also utilized derivatives of (2R)-2-aminopropylmethylamine. Studies have been conducted on the synthesis, characterization, and monoamine oxidase inhibition activities of various derivatives, providing insights into their interactions and potential therapeutic applications (Ahmad et al., 2018).

Analytical Characterizations

- Detailed analytical characterizations of compounds structurally related to (2R)-2-aminopropylmethylamine have been performed. For example, the analytical characterization of various APBT-type stimulants was essential for research and forensic investigations (Brandt et al., 2020).

Molecular Docking and Dynamic Simulations

- In computational chemistry, molecular docking and dynamic simulations of compounds including derivatives of (2R)-2-aminopropylmethylamine have been explored to understand their interaction with biological targets (Ahmad et al., 2018).

Mechanism of Action

Safety and Hazards

This compound is classified as a danger according to GHS pictograms . It can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

(2R)-1-N-benzyl-1-N-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTMHOATGUADSI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1384613.png)

![3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384617.png)

![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)

![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)

![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)